molecular formula C14H24ClN B12777334 1-Phenyl-n-propylpentan-2-amine hydrochloride CAS No. 119486-01-0

1-Phenyl-n-propylpentan-2-amine hydrochloride

Cat. No.: B12777334
CAS No.: 119486-01-0
M. Wt: 241.80 g/mol
InChI Key: QCJSIHKLYXENIM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Phenyl-n-propylpentan-2-amine hydrochloride involves several steps. One common method includes the reaction of phenylacetone with propylamine under reductive amination conditions. The reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-Phenyl-n-propylpentan-2-amine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Phenyl-n-propylpentan-2-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a reference compound in the study of catecholaminergic activity enhancers.

    Biology: The compound is studied for its effects on neurotransmitter release and nerve impulse propagation.

    Medicine: Research includes its potential use in treating conditions like depression, attention deficit hyperactivity disorder (ADHD), and Alzheimer’s disease.

    Industry: It is used in the development of new psychostimulant drugs and as a chemical intermediate in various synthetic processes.

Mechanism of Action

The mechanism of action of 1-Phenyl-n-propylpentan-2-amine hydrochloride involves its role as a catecholaminergic activity enhancer (CAE). It enhances the nerve impulse propagation-mediated release of norepinephrine and dopamine in the brain. Unlike traditional stimulants, it increases the amount of neurotransmitters released when a neuron is stimulated by an impulse from a neighboring neuron. This selective enhancement of neurotransmitter release is believed to involve trace amine-associated receptor 1 (TAAR1) agonism.

Comparison with Similar Compounds

1-Phenyl-n-propylpentan-2-amine hydrochloride can be compared with other similar compounds such as:

    Phenylpropylaminopentane (PPAP): Both compounds act as catecholaminergic activity enhancers, but PPAP is more potent and selective.

    Selegiline: Another catecholaminergic activity enhancer, selegiline is used in the treatment of Parkinson’s disease and depression.

    Benzofuranylpropylaminopentane (BPAP): An improved monoaminergic activity enhancer, BPAP is more potent and also enhances serotonin release.

These comparisons highlight the uniqueness of this compound in terms of its specific molecular targets and pathways involved in its mechanism of action.

Properties

CAS No.

119486-01-0

Molecular Formula

C14H24ClN

Molecular Weight

241.80 g/mol

IUPAC Name

1-phenyl-N-propylpentan-2-amine;hydrochloride

InChI

InChI=1S/C14H23N.ClH/c1-3-8-14(15-11-4-2)12-13-9-6-5-7-10-13;/h5-7,9-10,14-15H,3-4,8,11-12H2,1-2H3;1H

InChI Key

QCJSIHKLYXENIM-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC1=CC=CC=C1)NCCC.Cl

Origin of Product

United States

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